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Compound of Interest

Compound Name: Chromosorb W/HP

Cat. No.: B1170150 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for troubleshooting peak tailing issues

encountered when using Chromosorb W/HP columns in gas chromatography (GC). The

information is presented in a clear question-and-answer format to directly address specific

problems.

Troubleshooting Guides
Q1: What are the primary causes of peak tailing on my Chromosorb W/HP column?

Peak tailing in gas chromatography, particularly with packed columns like those using

Chromosorb W/HP, is often an indication of undesirable interactions between the analyte and

the stationary phase or support material. The primary causes can be categorized as follows:

Active Sites on the Support: Chromosorb W/HP is a diatomaceous earth support. While it is

treated to be highly inert, residual silanol groups (Si-OH) on the surface can act as active

sites.[1] These sites can interact strongly with polar functional groups of analytes (e.g.,

amines, alcohols, carboxylic acids), leading to delayed elution for a portion of the analyte

molecules and resulting in a tailing peak.

Column Contamination: The accumulation of non-volatile residues from the sample matrix at

the head of the column can create new active sites or obstruct the sample path, causing

peak distortion.[2][3] Contamination can also arise from septum bleed or impurities in the

carrier gas.
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Improper Column Packing: Voids or channels within the packed column bed can lead to a

non-uniform flow of the carrier gas. This causes some analyte molecules to travel a longer or

more tortuous path, resulting in band broadening and peak tailing. The fragile nature of

Chromosorb W supports makes them susceptible to creating fines if not handled carefully

during packing, which can exacerbate this issue.[4]

Column Overload: Injecting too much sample can saturate the stationary phase, leading to a

situation where the number of analyte molecules exceeds the available interaction sites.[1][5]

[6] This can result in a distorted peak shape, often with a tail. Mass overload is a common

cause of peak tailing.[7][8]

Presence of Moisture: Water in the carrier gas or sample can interact with the stationary

phase and the support, potentially creating or exposing active sites and leading to peak

tailing for certain compounds.[9][10]

Incorrect Flow Rate: An inappropriate carrier gas flow rate can lead to increased diffusion

and inefficient mass transfer, contributing to peak asymmetry.

Column Degradation: Overheating the column beyond its specified temperature limit can

degrade the stationary phase, creating active sites and causing irreversible damage that

leads to peak tailing.[10]

Q2: How can I identify the specific cause of peak tailing in my chromatogram?

A systematic approach is crucial for pinpointing the root cause of peak tailing. Here is a logical

workflow to follow:

Observe the Tailing Pattern:

All peaks tail: This often points to a physical problem with the column or the system, such

as improper column packing (voids), a leak, or a blockage at the column inlet.[11]

Only polar compounds tail: This strongly suggests the presence of active sites on the

column support that are interacting with the polar analytes.

Tailing worsens with each injection: This is a classic sign of column contamination, where

non-volatile material is accumulating.
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Peak shape improves upon sample dilution: This indicates column overload.[1][5]

Systematic Checks:

Check for Leaks: Ensure all fittings and connections are secure and leak-free.

Inject a Standard: Analyze a known, well-behaving non-polar compound (e.g., a

hydrocarbon). If this peak is symmetrical, the issue is likely chemical in nature (active

sites). If it also tails, a physical problem with the column or system is more probable.

Inspect the Inlet: Check the septum and liner for signs of degradation or contamination.

Below is a troubleshooting workflow to help visualize this process:
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Peak Tailing Observed

Do all peaks tail?

Do only polar peaks tail?

No

Suspect Physical Issue:
- Improper Packing (Voids)
- Column Contamination

- System Leak

Yes

Does tailing worsen with injections?

No

Suspect Active Sites on Column

Yes

Does tailing improve with sample dilution?

No

Suspect Column Contamination

Yes

Suspect Column Overload

Yes

Solution:
- Repack or replace column

- Check for leaks
- Perform inlet maintenance

Solution:
- Condition column

- Silanize (deactivate) support
- Use a more inert column

Solution:
- Bake out column
- Trim column inlet

- Improve sample cleanup

Solution:
- Reduce injection volume

- Dilute sample

Click to download full resolution via product page

Figure 1. Troubleshooting workflow for peak tailing.
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FAQs
Q: What is Chromosorb W/HP and why is it used?

A: Chromosorb W is a diatomaceous earth (also known as kieselguhr) solid support used in

packed gas chromatography columns.[4] It is prepared from flux-calcined diatomite. The "HP"

designation stands for "High Performance," indicating that the support has been acid-washed

and silanized to reduce the number of active sites on its surface, making it more inert.[12] Its

primary function is to provide a large, inert surface area for the liquid stationary phase to be

coated upon.

Q: Can I "reactivate" my Chromosorb W/HP column? How do I do this?

A: While you can't "reactivate" it in the sense of improving its performance, you can perform

procedures to address issues that cause peak tailing. If your column's performance has

degraded due to contamination or the creation of active sites, you can try to restore it by:

Conditioning (Baking Out): This involves heating the column with carrier gas flowing to

remove volatile contaminants. A general procedure is to heat the column to a temperature

slightly above your analysis temperature (but below the maximum operating temperature of

the stationary phase) for several hours or overnight.

Solvent Rinsing (for bonded phases): While less common for packed columns with non-

bonded phases, solvent rinsing can sometimes remove strongly adsorbed contaminants.

This should be done with caution and according to the stationary phase manufacturer's

recommendations.

Q: When should I consider repacking or replacing my column?

A: You should consider repacking or replacing your column when:

Conditioning and other troubleshooting steps do not resolve the peak tailing.

You observe a significant and irreversible loss of resolution.

The backpressure of the column becomes excessively high.

You suspect the formation of a void or channel in the packed bed that cannot be rectified.
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Given the fragile nature of Chromosorb W, improper packing can easily lead to performance

issues.[4] If you are not experienced with packing your own columns, purchasing a pre-packed

column is often a more reliable option.

Data Presentation
The following table summarizes the common causes of peak tailing on Chromosorb W/HP
columns and the expected observations that can help in diagnosing the problem.

Potential Cause Typical Observation Affected Peaks
Effect of Sample

Dilution

Active Sites
Consistent tailing of

polar compounds.
Polar analytes

No significant

improvement

Column

Contamination

Tailing worsens over a

series of injections.

Can affect all peaks,

but often more

pronounced for later

eluting compounds.

May show some

improvement, but

tailing will likely

persist.

Improper Packing

Tailing is present from

the first injection with

a new column.

All peaks No improvement

Column Overload

Peak shape is

significantly distorted

(often shark-fin

shape).

All peaks in the

overloaded sample

Significant

improvement in peak

shape

Moisture

Intermittent or

persistent tailing,

especially for water-

sensitive compounds.

Can affect specific

analytes that are

sensitive to hydrolysis

or interaction with

water.

No significant

improvement

Experimental Protocols
Protocol 1: Column Conditioning for a New or Contaminated Chromosorb W/HP Column
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This protocol is intended to remove volatile contaminants and ensure a stable baseline.

Materials:

Packed Chromosorb W/HP column

Gas chromatograph

High-purity carrier gas (e.g., Helium, Nitrogen) with oxygen and moisture traps

Appropriate fittings and ferrules

Procedure:

Installation: Install the column in the GC oven. Connect the column inlet to the injector port

but do not connect the column outlet to the detector. This prevents contamination of the

detector during conditioning.

Carrier Gas Purge: Set a carrier gas flow rate appropriate for the column diameter (e.g., 20-

30 mL/min for a 1/8" OD column). Purge the column with carrier gas at ambient temperature

for 30 minutes to remove any air from the column.

Temperature Programming:

Set the initial oven temperature to 50°C.

Program the oven to ramp up to the conditioning temperature at a rate of 5-10°C/minute.

The conditioning temperature should be about 20°C above the highest temperature you

will use in your analysis, but must not exceed the maximum operating temperature of the

stationary phase.

Hold at Conditioning Temperature: Hold the column at the conditioning temperature for at

least 4 hours, or overnight for new columns.

Cool Down and Connect to Detector: Cool down the oven to a temperature below 100°C.

Turn off the carrier gas flow and connect the column outlet to the detector.
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Final Conditioning and Equilibration: Restore the carrier gas flow. Heat the column to your

initial analysis temperature and allow the baseline to stabilize before running samples.

Protocol 2: Deactivation (Silanization) of Chromosorb W Support

This protocol is for treating the Chromosorb W support material before it is coated with the

stationary phase and packed into a column. This is an advanced procedure and is typically

performed by column manufacturers.

Materials:

Chromosorb W support (acid-washed, non-silanized)

Dimethyldichlorosilane (DMCS) or other suitable silylating agent

Anhydrous toluene or other suitable anhydrous solvent

Methanol

Glass reaction vessel with a reflux condenser and nitrogen inlet

Heating mantle

Vacuum oven

Procedure:

Drying the Support: Dry the Chromosorb W support in a vacuum oven at 110-120°C

overnight to remove any adsorbed water.

Reaction Setup: In a dry glass reaction vessel under a nitrogen atmosphere, suspend the

dried Chromosorb W in anhydrous toluene.

Addition of Silylating Agent: Slowly add a solution of DMCS in anhydrous toluene to the

Chromosorb W suspension while stirring. A common concentration is 5-10% (v/v) DMCS in

toluene.
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Reaction: Gently reflux the mixture for 2-4 hours. The reaction between DMCS and the

surface silanol groups will release HCl gas, which should be vented through a scrubber.

Washing: After the reaction is complete, allow the mixture to cool. Decant the toluene and

wash the treated support several times with fresh anhydrous toluene to remove excess

silylating agent and byproducts.

Methanol Wash: Wash the support with methanol to react with any remaining unreacted

chlorosilyl groups, converting them to methoxy groups.

Final Rinsing and Drying: Rinse the support several times with methanol and then with a

volatile solvent like hexane. Dry the silanized support in a vacuum oven at a temperature

that will not degrade the newly formed surface but is sufficient to remove the solvent (e.g.,

60-80°C).

Quality Control: The inertness of the deactivated support should be tested by packing a

column with a known stationary phase and analyzing a test mixture containing polar

compounds.

Mandatory Visualization
The following diagram illustrates the chemical interaction at an active site on the Chromosorb
W/HP support that leads to peak tailing.
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Chromosorb W/HP Support Surface

Polar Analyte (e.g., Alcohol)
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Figure 2. Analyte interaction with an active silanol site.

This second diagram illustrates the logical relationship between the problem (peak tailing), its

primary cause on Chromosorb W/HP (active sites), and the solutions.

Problem:
Peak Tailing

Primary Cause on Chromosorb W/HP:
Active Silanol Sites (Si-OH)

is caused by

Solution 1:
Proper Column Conditioning

can be mitigated by

Solution 2:
Support Deactivation (Silanization)

can be eliminated by

Solution 3:
Use of Additives in Carrier Gas (e.g., water vapor for some applications)

can be masked by
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Figure 3. Relationship between problem, cause, and solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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